molecular formula C10H15NO B13031629 (R)-(2-(1-Aminopropyl)phenyl)methanol

(R)-(2-(1-Aminopropyl)phenyl)methanol

Cat. No.: B13031629
M. Wt: 165.23 g/mol
InChI Key: BYRWKULCJOQFRU-SNVBAGLBSA-N
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Description

®-(2-(1-Aminopropyl)phenyl)methanol is a chiral compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring, making it an important intermediate in various chemical syntheses and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

®-(2-(1-Aminopropyl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed

    Oxidation: ®-(2-(1-Aminopropyl)phenyl)ketone or aldehyde

    Reduction: Corresponding amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Biological Activity

(R)-(2-(1-Aminopropyl)phenyl)methanol, commonly referred to as a phenylmethanol derivative, has garnered attention in the field of medicinal chemistry due to its significant biological activity. This compound exhibits a range of interactions with biological targets, influencing various physiological pathways. Below is a detailed overview of its biological activity, including synthesis methods, mechanisms of action, case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

  • IUPAC Name : (1S,2S)-2-amino-1-phenylbutan-1-ol
  • Molecular Formula : C11H15NO
  • Molecular Weight : Approximately 179.25 g/mol

The compound features a phenyl group attached to a methanol moiety and an amino propyl group, which contributes to its reactivity and biological interactions. Its stereochemistry plays a crucial role in determining its pharmacological effects.

Mechanisms of Biological Activity

This compound acts primarily as a ligand, interacting with various receptors and enzymes. Key mechanisms include:

  • Receptor Modulation : The compound can bind to neurotransmitter receptors, potentially influencing neurotransmitter release and uptake. This interaction is particularly relevant in neuropharmacology, where it may aid in the treatment of neurological disorders.
  • Enzyme Interaction : Studies suggest that this compound can modulate enzyme activity, affecting metabolic pathways and signal transduction processes. For instance, it has been shown to influence pathways related to cancer biology by affecting tumor growth and metastasis.

Comparative Analysis with Similar Compounds

The following table summarizes structural features and unique aspects of compounds similar to this compound:

Compound NameStructural FeaturesUnique Aspects
Benzenemethanol, alpha-(1-methylamino)ethylContains a methylamino groupAlters chemical properties and biological activity
Benzenemethanol, alpha-(4-methoxy-1-aminopropyl)Methoxy group on the benzene ringInfluences reactivity and solubility
4-Aminobenzyl alcoholAmino group directly attached to benzeneSimpler structure but similar reactivity

The unique stereochemistry and functional groups of this compound allow for diverse interactions that are not present in simpler analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Neuropharmacological Applications :
    • Research indicates that this compound may enhance synaptic plasticity through its action on neurotransmitter systems. In vitro studies have demonstrated its ability to increase dopamine levels in neuronal cultures, suggesting potential applications in treating disorders such as Parkinson's disease.
  • Cancer Research :
    • A study investigated the effects of this compound on tumor cell lines. It was found to inhibit cell proliferation in breast cancer models by inducing apoptosis through mitochondrial pathways. The compound's IC50 values were determined to be in the micromolar range, indicating significant potency against cancer cells.
  • Enzyme Inhibition Studies :
    • High-throughput screening assays revealed that this compound exhibits competitive inhibition against specific kinases implicated in cancer progression. These findings suggest that it could serve as a lead compound for developing targeted cancer therapies.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

[2-[(1R)-1-aminopropyl]phenyl]methanol

InChI

InChI=1S/C10H15NO/c1-2-10(11)9-6-4-3-5-8(9)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m1/s1

InChI Key

BYRWKULCJOQFRU-SNVBAGLBSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC=C1CO)N

Canonical SMILES

CCC(C1=CC=CC=C1CO)N

Origin of Product

United States

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